3-(Azidomethyl)oxetane-3-carbaldehyde
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Overview
Description
3-(Azidomethyl)oxetane-3-carbaldehyde is a chemical compound that features an oxetane ring substituted with an azidomethyl group and an aldehyde group. The oxetane ring is a four-membered cyclic ether, which is known for its stability and unique reactivity. The presence of the azidomethyl group introduces a high-energy functional group, making this compound of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)oxetane-3-carbaldehyde typically involves the bromination of pentaerythritol or metriol with a mixture of hydrobromic acid, acetic acid, and sulfuric acid. This is followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), leading to the formation of the oxetane ring. The bromide substituents are then replaced with azide ions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring safety protocols are in place due to the presence of the azide group, which is known for its explosive nature.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)oxetane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or phosphines can react with the azide group under mild conditions.
Major Products Formed
Oxidation: 3-(Azidomethyl)oxetane-3-carboxylic acid.
Reduction: 3-(Azidomethyl)oxetane-3-methanol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Azidomethyl)oxetane-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of energetic materials and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)oxetane-3-carbaldehyde largely depends on the specific reactions it undergoes. The azide group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. The oxetane ring can undergo ring-opening reactions, which are useful in polymerization processes. The aldehyde group can form Schiff bases with amines, which are important in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Similar structure but with two azidomethyl groups, making it more reactive.
3-Azidomethyl-3-methyloxetane: Contains a methyl group instead of an aldehyde, altering its reactivity and applications.
Uniqueness
3-(Azidomethyl)oxetane-3-carbaldehyde is unique due to the presence of both an azidomethyl group and an aldehyde group on the oxetane ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
3-(azidomethyl)oxetane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-1-5(2-9)3-10-4-5/h2H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKFJXAKPPWCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN=[N+]=[N-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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